1-(Trimethoxysilyl)propane-2-thiol
CAS No.: 56148-89-1
Cat. No.: VC19592026
Molecular Formula: C6H16O3SSi
Molecular Weight: 196.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56148-89-1 |
|---|---|
| Molecular Formula | C6H16O3SSi |
| Molecular Weight | 196.34 g/mol |
| IUPAC Name | 1-trimethoxysilylpropane-2-thiol |
| Standard InChI | InChI=1S/C6H16O3SSi/c1-6(10)5-11(7-2,8-3)9-4/h6,10H,5H2,1-4H3 |
| Standard InChI Key | JHXWINGYJFCASF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C[Si](OC)(OC)OC)S |
Introduction
Structural and Nomenclatural Clarification
Key structural features include:
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Thiol group: Enables disulfide bond formation, metal coordination, and thiol-ene click chemistry .
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Trimethoxysilyl group: Facilitates hydrolysis and condensation reactions with hydroxylated surfaces (e.g., silica, metals) .
Synthesis and Manufacturing
Industrial synthesis typically involves the reaction of 3-chloropropyltrimethoxysilane with thiourea, followed by acidic hydrolysis to yield the thiol . Advanced methods, such as sol-gel co-condensation with organosilane precursors, are employed for creating hybrid materials .
Large-Scale Production
Key Reaction Pathways
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Hydrolysis:
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Thiol-ene modification:
Used to functionalize polymers, enhancing thermal stability and surface properties .
Physicochemical Properties
Experimental data from diverse sources reveal consistent trends:
| Property | Value | Source |
|---|---|---|
| Boiling point | 213–215°C (1013 hPa) | |
| Density (25°C) | 1.057 g/cm³ | |
| Vapor pressure (20°C) | <7 hPa | |
| Water solubility | 12 mg/L | |
| LogP | 3.16 | |
| LD₅₀ (oral, rat) | 774 mg/kg |
The compound’s low water solubility and high LogP underscore its hydrophobicity, making it suitable for non-aqueous applications .
Functional Applications
Heavy Metal Ion Adsorption
Silica gel modified with 3-(trimethoxysilyl)propane-1-thiol (Sil–SH) exhibits high affinity for soft metal ions:
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Adsorption capacity sequence: Hg²⁺ > Ag⁺ > Cu²⁺ > Ni²⁺ > Zn²⁺ .
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Mechanism: Thiol groups form stable coordination complexes, with Δint(i)H values ranging from -45 kJ/mol (Hg²⁺) to -12 kJ/mol (Zn²⁺) .
Surface Modification and Sensors
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Self-assembled monolayers (SAMs): Used in electrochemical sensors to detect Na⁺, K⁺, and alkaline earth metals .
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Polymer functionalization: Enhances adhesion in rubber and coatings .
Catalysis
The sulfonic acid derivative, 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid, catalyzes dihydropyrimidinone synthesis with 92–98% yields .
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